Home > Products > Screening Compounds P140409 > Thalidomide-O-amido-C3-PEG3-C1-NH2
Thalidomide-O-amido-C3-PEG3-C1-NH2 - 1799711-29-7

Thalidomide-O-amido-C3-PEG3-C1-NH2

Catalog Number: EVT-1779442
CAS Number: 1799711-29-7
Molecular Formula: C27H35F3N4O11
Molecular Weight: 648.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thalidomide derivatives

    Description: Thalidomide itself is a substituted glutarimide with a phthalimide group. It's a chiral molecule, and both enantiomers exhibit different biological activities []. Research on Thalidomide analogs focuses on modifying the phthalimide ring or the glutarimide ring to improve efficacy and reduce side effects [].

Arylfosforamidate Nucleosides

    Description: These compounds exhibit antiviral activity against Hepatitis C virus (HCV) []. They typically feature a nucleoside analog linked to an aryl group via a phosphoramidate linkage.

PEGylated Compounds

    Description: PEGylation involves attaching Polyethylene glycol (PEG) chains to molecules, often drugs or proteins. This modification enhances drug solubility, stability, and circulation time [].

Androstane and Pregnane Steroids

    Description: These compounds act as allosteric modulators of the GABA receptor complex, influencing chloride ion flow []. They share a steroid backbone with varying substituents, contributing to their diverse pharmacological properties.

    Relevance: While structurally dissimilar to Thalidomide, the description of Androstane and Pregnane Steroids with various substituents [] illustrates how modifications on a core scaffold can drastically alter biological activity. This concept applies to understanding potential modifications on the Thalidomide core structure in the target compound "Thalidomide-O-amido-C3-PEG3-C1-NH2".

Overview

Thalidomide-O-amido-C3-PEG3-C1-NH2 is a synthetic compound that belongs to a class of drugs known as E3 ligase ligand-linker conjugates. These compounds are designed for use in targeted protein degradation therapies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). The compound is derived from thalidomide, which has a complex history due to its teratogenic effects but has been repurposed for therapeutic uses in conditions such as multiple myeloma and leprosy.

Source

Thalidomide-O-amido-C3-PEG3-C1-NH2 can be sourced from various chemical suppliers specializing in research chemicals, including MedChemExpress and GLP Bio. These suppliers provide detailed specifications and synthesis protocols for researchers looking to utilize this compound in their studies.

Classification
  • Chemical Class: E3 ligase ligand-linker conjugate
  • Therapeutic Category: Antineoplastic agent, immunomodulatory agent
  • CAS Number: Specific CAS numbers may vary based on the supplier.
Synthesis Analysis

Methods

The synthesis of Thalidomide-O-amido-C3-PEG3-C1-NH2 involves several steps, typically starting from thalidomide itself. The general approach includes:

  1. Amidation Reaction: Thalidomide is reacted with an amine under controlled conditions to introduce the amido group.
  2. PEGylation: The compound is then modified with polyethylene glycol (PEG) chains to enhance its solubility and bioavailability.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological applications.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Thalidomide-O-amido-C3-PEG3-C1-NH2 features a complex molecular structure that includes:

  • A thalidomide core
  • An amido functional group
  • A polyethylene glycol (PEG) linker

The structural formula can be represented as follows:

CnHmNpOq\text{C}_{n}\text{H}_{m}\text{N}_{p}\text{O}_{q}

where nn, mm, pp, and qq denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

Data

The exact molecular weight and specific structural data can be obtained from supplier databases or chemical characterization reports.

Chemical Reactions Analysis

Reactions

Thalidomide-O-amido-C3-PEG3-C1-NH2 can undergo various chemical reactions typical for amides and PEG derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to thalidomide and the corresponding acid.
  • Coupling Reactions: It can be used in further coupling reactions to create more complex drug conjugates.

Technical Details

These reactions are often facilitated by catalysts or specific reagents that promote the desired transformations without leading to significant by-products.

Mechanism of Action

Process

The mechanism of action for Thalidomide-O-amido-C3-PEG3-C1-NH2 primarily involves its role as a ligand for E3 ubiquitin ligases. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of target proteins involved in tumor growth and immune response modulation.

Data

Studies have shown that compounds like Thalidomide-O-amido-C3-PEG3-C1-NH2 can effectively target specific proteins for degradation, leading to reduced cell proliferation in cancerous cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in common organic solvents; solubility in water may vary depending on the degree of PEGylation.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points should be determined experimentally or sourced from supplier data sheets.

Relevant Data or Analyses

Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to analyze the physical and chemical properties of the compound.

Applications

Scientific Uses

Thalidomide-O-amido-C3-PEG3-C1-NH2 is primarily utilized in:

  • Drug Development: As part of PROTAC technology aimed at targeted protein degradation.
  • Cancer Research: Investigating its efficacy against various cancers, particularly hematological malignancies.
  • Immunology Studies: Exploring its immunomodulatory effects and potential applications in autoimmune diseases.

This compound represents a significant advancement in therapeutic strategies aimed at manipulating protein levels within cells, providing a novel approach to treating complex diseases.

Introduction to Targeted Protein Degradation and E3 Ligase Recruitment

Targeted protein degradation (TPD) represents a transformative approach in chemical biology, enabling direct elimination of pathological proteins rather than conventional inhibition. The proteolysis-targeting chimera (PROTAC) technology exemplifies this strategy through heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins, triggering ubiquitination and proteasomal destruction. Within this landscape, Thalidomide-O-amido-C3-PEG3-C1-NH2 (CAS: 1799711-29-7) emerges as a specialized E3 ligase ligand-linker conjugate. This compound integrates a thalidomide-based cereblon (CRBN) binding moiety with a triethylene glycol (PEG3) linker, terminating in a primary amine (–NH₂) for covalent attachment to target-binding warheads. Its molecular architecture (C₂₇H₃₅F₃N₄O₁₁, MW: 648.58) bridges CRBN recruitment and target engagement, making it a versatile tool for PROTAC design [1] [4] [9].

Table 1: Structural Profile of Thalidomide-O-amido-C3-PEG3-C1-NH2

PropertySpecification
CAS Number1799711-29-7
Molecular FormulaC₂₇H₃₅F₃N₄O₁₁
Molecular Weight648.58 g/mol
Purity≥95%
Key Functional GroupsThalidomide derivative, PEG3 spacer, –NH₂ terminus
Role in PROTACsCRBN-recruiting ligand-linker conjugate

Evolution of PROTAC Technology in Chemical Biology

PROTAC technology has evolved from peptide-based chimeras to sophisticated small-molecule degraders. The inaugural 2001 PROTAC by Sakamoto et al. used a peptide to recruit the β-TrCP E3 ligase for MetAP-2 degradation [2]. This proof-of-concept faced limitations in cellular permeability and stability. A paradigm shift occurred with the discovery of small-molecule E3 ligase recruiters, such as nutlin for MDM2 (2008) and thalidomide analogs for CRBN (2010) [3] [5]. These advances enabled cell-permeable, metabolically stable PROTACs.

A critical innovation was the transition from occupancy-driven to event-driven pharmacology. Traditional inhibitors require sustained target binding, necessitating high doses that risk off-target effects. In contrast, PROTACs act catalytically: a single molecule can facilitate multiple rounds of target degradation, enhancing potency at lower concentrations [5] [8]. For example, CRBN-based PROTACs like ARV-471 (targeting ERα for breast cancer) achieve sub-nanomolar degradation efficacy despite moderate target-binding affinity [2] [5].

Thalidomide-O-amido-C3-PEG3-C1-NH2 epitomizes this evolution. Its PEG3 linker optimizes solubility and spatial flexibility, addressing historical challenges of hydrophobicity and rigidity in early PROTACs [1] [9].

Table 2: Key Milestones in PROTAC Development

GenerationLigand TypeE3 LigaseLimitationsAdvances
1st (2001–2008)Peptidesβ-TrCP, VHLPoor permeability, stabilityProof-of-concept degradation
2nd (2008–2015)Small moleculesMDM2, cIAPToxicity, limited efficacyEnhanced cell permeability
3rd (2015–present)Optimized linkers (e.g., PEG)CRBN, VHLHook effectCatalytic degradation, tissue specificity

Role of Cereblon-Targeting Ligands in Ubiquitin-Proteasome System Modulation

Cereblon (CRBN), a substrate receptor of the CRL4ᴬᴾᴼᴮ E3 ubiquitin ligase complex, gained prominence with the discovery that thalidomide and its analogs (IMiDs) act as molecular glues. These agents reshape CRBN’s substrate-recognition interface, enabling ubiquitination of neo-substrates like IKZF1/3 in multiple myeloma [2] [3]. Structurally, thalidomide binds CRBN’s tri-tryptophan pocket, with its glutarimide ring forming critical hydrogen bonds to His353 and Trp380 [3] [6].

Thalidomide-O-amido-C3-PEG3-C1-NH2 exploits this mechanism but diverges from classical IMiDs. Unlike immunomodulatory derivatives (e.g., lenalidomide), it lacks direct therapeutic activity. Instead, it serves as a ligand-linker conjugate where:

  • The thalidomide moiety ensures high-affinity CRBN engagement (Kd ~250 nM) [3]
  • The C3-PEG3 spacer enhances hydrophilicity, reducing aggregation and improving pharmacokinetics [1] [9]
  • The terminal –NH₂ group allows conjugation to target ligands via amide or carbamate linkages [4] [7]

The PEG linker confers distinct advantages:

  • Solubility Enhancement: Ethylene glycol units increase aqueous solubility >100 mg/mL [1]
  • Conformational Flexibility: 12-atom chain enables optimal ternary complex formation [9]
  • Proteolytic Resistance: Ether bonds resist esterase-mediated cleavage [4]

This design mitigates challenges of CRBN-based degradation, such as substrate competition or resistance mutations [6].

Table 3: Cereblon Ligands in PROTAC Design

LigandLinker Attachment PointCRBN AffinityKey Applications
ThalidomideC4- or C5-amideModerate (µM)First-gen molecular glues
PomalidomideN-alkyl positionHigh (nM)Immunomodulatory PROTACs
Thalidomide-O-amido-C3-PEG3-C1-NH2Terminal –NH₂High (nM)Versatile linker for warheads

Rationale for Thalidomide Derivatives in Molecular Glue Design

Thalidomide derivatives are foundational to "molecular glue" degraders, which induce proximity between E3 ligases and neo-substrates without a physical linker. The pharmacophoric elements of thalidomide—notably the phthalimide and glutarimide rings—are indispensable for CRBN interaction [2] [7]. Modifications at the 4-position (e.g., oxygenation in Thalidomide-O-amido-C3-PEG3-C1-NH2) retain CRBN binding while enabling linker attachment [1] [9].

The C3-PEG3 linker in this compound addresses steric and polarity constraints:

  • C3 Alkyl Chain: Shields the amide bond from nucleophilic attack, enhancing stability [9]
  • PEG3 Spacer: Balances hydrophilicity and length (∼15 Å), minimizing entropic penalties during ternary complex formation [1] [4]
  • Terminal Amine: Allows modular conjugation to carboxylic acid-containing warheads (e.g., kinase inhibitors) [7] [9]

This architecture enables tissue-specific degradation. For instance, PROTACs incorporating this linker show reduced platelet toxicity compared to VHL-based counterparts, as CRBN expression is low in platelets [6]. Additionally, the PEG linker facilitates BBB penetration, expanding applications to neurological targets [5].

Table 4: Impact of Linker Length on Degradation Efficiency

Linker CompositionTotal Length (Atoms)Solubility (mg/mL)Degradation Efficiency (DC₅₀)Rationale
C2-amide6<10>1 µMInsufficient for complex formation
C3-PEG3-NH₂12>10050–100 nMOptimal flexibility/solubility
PEG6-NH₂24>150200 nMEntropic penalty

Properties

CAS Number

1799711-29-7

Product Name

Thalidomide-O-amido-C3-PEG3-C1-NH2

IUPAC Name

N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

Molecular Formula

C27H35F3N4O11

Molecular Weight

648.6 g/mol

InChI

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-2-10-35-12-14-37-15-13-36-11-3-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7)

InChI Key

QLXAREGCLBGPLF-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCN.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.